molecular formula C10H11NO5 B15242033 Methanediol, 1-(1-oxido-3-pyridinyl)-, 1,1-diacetate

Methanediol, 1-(1-oxido-3-pyridinyl)-, 1,1-diacetate

Cat. No.: B15242033
M. Wt: 225.20 g/mol
InChI Key: HXMQPSCODPESPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methanediol, 1-(1-oxido-3-pyridinyl)-, 1,1-diacetate is a chemical compound with the molecular formula C10H11NO5 and a molecular weight of 225.2 g/mol It is characterized by the presence of a methanediol group bonded to a pyridine ring with an oxido substituent and two acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanediol, 1-(1-oxido-3-pyridinyl)-, 1,1-diacetate typically involves the reaction of methanediol with 1-oxido-3-pyridine and acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity starting materials, precise temperature control, and efficient purification techniques such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methanediol, 1-(1-oxido-3-pyridinyl)-, 1,1-diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can result in the formation of new compounds with different functional groups .

Scientific Research Applications

Methanediol, 1-(1-oxido-3-pyridinyl)-, 1,1-diacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methanediol, 1-(1-oxido-3-pyridinyl)-, 1,1-diacetate involves its interaction with specific molecular targets and pathways. The oxido group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The acetate groups may also play a role in modulating the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methanediol, 1-(1-oxido-2-pyridinyl)-, 1,1-diacetate
  • Methanediol, 1-(1-oxido-4-pyridinyl)-, 1,1-diacetate
  • Methanediol, 1-(1-oxido-5-pyridinyl)-, 1,1-diacetate

Uniqueness

Methanediol, 1-(1-oxido-3-pyridinyl)-, 1,1-diacetate is unique due to the specific position of the oxido group on the pyridine ring, which influences its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets and varying degrees of efficacy in scientific applications .

Properties

Molecular Formula

C10H11NO5

Molecular Weight

225.20 g/mol

IUPAC Name

[acetyloxy-(1-oxidopyridin-1-ium-3-yl)methyl] acetate

InChI

InChI=1S/C10H11NO5/c1-7(12)15-10(16-8(2)13)9-4-3-5-11(14)6-9/h3-6,10H,1-2H3

InChI Key

HXMQPSCODPESPG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C1=C[N+](=CC=C1)[O-])OC(=O)C

Origin of Product

United States

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